molecular formula C12H15F3N2O2S B7076032 N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide

Cat. No.: B7076032
M. Wt: 308.32 g/mol
InChI Key: NQOKINGDUGWRFD-UHFFFAOYSA-N
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Description

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, an ethyl linker, and a but-3-ene-1-sulfonamide moiety

Properties

IUPAC Name

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-2-3-8-20(18,19)17-7-6-11-5-4-10(9-16-11)12(13,14)15/h2,4-5,9,17H,1,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOKINGDUGWRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCS(=O)(=O)NCCC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction followed by a nucleophilic substitution to introduce the trifluoromethyl group.

    Ethylation: The pyridine intermediate undergoes an ethylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The ethylated pyridine is then reacted with but-3-ene-1-sulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-ene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The sulfonamide group is a common motif in many drugs due to its ability to interact with biological targets, such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-amine: Similar structure but with an amine group instead of a sulfonamide.

    N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide.

    N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-thioamide: Features a thioamide group in place of the sulfonamide.

Uniqueness

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]but-3-ene-1-sulfonamide is unique due to the combination of its trifluoromethyl and sulfonamide groups. This dual functionality provides a balance of hydrophobic and hydrogen-bonding interactions, making it a versatile scaffold for various applications in drug design and materials science.

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